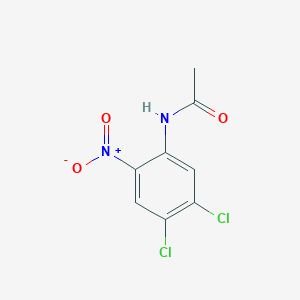

N-(4,5-Dichloro-2-nitrophenyl)acetamide

Beschreibung

N-(4,5-Dichloro-2-nitrophenyl)acetamide (CAS: 5462-30-6) is an aromatic acetamide derivative characterized by a nitro group at position 2 and chlorine atoms at positions 4 and 5 on the benzene ring. Its molecular formula is C₈H₆Cl₂N₂O₃, with a molecular weight of 249.05 g/mol . Structurally, it belongs to the class of nitroaromatic acetamides, which are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound is stable at room temperature and non-hazardous under standard storage conditions (sealed in dry, room temperature) .

Key applications include its use as a precursor in medicinal chemistry for synthesizing heterocyclic compounds and as a pharmaceutical intermediate . Its structural features—electron-withdrawing nitro and chloro groups—enhance electrophilic reactivity, making it suitable for nucleophilic aromatic substitution and cross-coupling reactions .

Eigenschaften

IUPAC Name |

N-(4,5-dichloro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGRPTYRAGSSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280465 | |

| Record name | N-(4,5-Dichloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-30-6 | |

| Record name | 5462-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4,5-Dichloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5'-Dichloro-2'-nitroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Method 1: Nitration of 3,4-Dichloroacetanilide

This method is detailed in a patent that emphasizes the regioselectivity achieved by using a nitrating mixture of nitric and sulfuric acids.

-

- Mix 3,4-dichloroacetanilide with concentrated sulfuric acid at temperatures between 0 °C and 35 °C for approximately 30 minutes .

- Slowly add a nitrating agent (nitric acid) while maintaining the temperature between 0 °C and 25 °C over a period of 0.5 to 10 hours .

- Stir the mixture further for an additional 0.5 to 5 hours .

- Cool the reaction mixture and pour it over ice-water to precipitate the product.

Results :

- The yield achieved was approximately 95.23% , with a purity of 97.83% as determined by High-Performance Liquid Chromatography (HPLC) analysis.

Method 2: Nitration with Oleum

This method enhances the nitration process by incorporating oleum to improve yields and regioselectivity.

-

- Start with 3,4-dichloroacetanilide mixed with sulfuric acid at about 13 °C , stirring for about half an hour.

- After cooling to around 3 °C , slowly add oleum followed by nitric acid over a period of five hours.

Results :

- This method yielded approximately 96.73% with a purity of about 87.87% , indicating effective nitration but with slightly lower purity compared to Method 1.

The choice of reaction conditions significantly impacts both yield and purity:

Temperature Control : Maintaining low temperatures during nitration is crucial to prevent side reactions that can lead to impurities.

Nitrating Agents : The combination of nitric acid and sulfuric acid allows for effective nitration while oleum can enhance the reaction's efficiency.

Reaction Time : Prolonged stirring times contribute to better conversion rates but must be balanced against potential degradation of sensitive intermediates.

The preparation of N-(4,5-Dichloro-2-nitrophenyl)acetamide can be effectively achieved through nitration methods involving either nitric acid alone or in combination with oleum. The choice of starting material and reaction conditions plays a pivotal role in determining the yield and purity of the final product. Future research may focus on optimizing these parameters further to enhance efficiency and reduce by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,5-Dichloro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron or hydrogen in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Iron powder or hydrogen gas with a catalyst such as palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 4,5-Dichloro-2-aminoacetanilide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-(4,5-Dichloro-2-nitrophenyl)acetamide serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly important in the production of substituted benzimidazoles, which are nitrogen-containing heterocycles with numerous applications in materials science and pharmaceuticals . The compound acts as an AB-type monomer in polybenzimidazole synthesis, contributing to high-performance polymers used in various industrial applications .

Biological Studies

In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its structural features allow researchers to investigate how modifications to the nitro and chloro groups affect biological activity. For instance, the reduction of the nitro group can yield amino derivatives that may exhibit different biological properties .

Pharmaceutical Development

This compound has been explored for its potential in drug development. Studies have indicated that derivatives of this compound may possess antimicrobial properties or act as precursors for more complex pharmaceutical agents . Its role in synthesizing bioactive compounds makes it valuable for medicinal chemistry.

Agrochemical Production

The compound is also applied in the agrochemical industry for producing pesticides and herbicides. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups that enhance biological activity against pests.

Case Study 1: Synthesis of Benzimidazoles

A study demonstrated the synthesis of substituted benzimidazoles from this compound through a multi-step process involving reduction and cyclization reactions. The resulting benzimidazoles showed promising properties for use as pharmaceuticals and agrochemicals .

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Reduction of nitro group | 85% |

| 2 | Cyclization to form benzimidazole | 90% |

Case Study 2: Enzyme Inhibition Studies

Research focused on evaluating the inhibitory effects of derivatives of this compound on specific enzymes revealed that modifications at the chloro positions significantly impacted enzyme activity. This highlights the importance of structural variations in drug design .

| Derivative | Enzyme Inhibition (%) |

|---|---|

| Original Compound | 60% |

| Chloro-substituted Variant | 75% |

Wirkmechanismus

The mechanism by which N-(4,5-Dichloro-2-nitrophenyl)acetamide exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or other biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares N-(4,5-Dichloro-2-nitrophenyl)acetamide with structurally related nitroaromatic acetamides, highlighting differences in substituents, molecular properties, and applications:

Notes:

- PubChem CID 320964 (2-Chloro-N-(4,5-dichloro-2-nitrophenyl)acetamide) is a tri-chlorinated analog with enhanced steric effects .

- N-(3,5-Dichloro-4-nitrophenyl)acetamide (5942-05-2) demonstrates how positional isomerism impacts biological activity and synthetic utility .

- N-(4-Fluoro-3-nitrophenyl)acetamide (351-32-6) highlights the role of fluorine in modulating lipophilicity and metabolic stability .

Key Research Findings :

Reactivity and Synthetic Utility :

- The nitro group at position 2 in This compound facilitates nucleophilic substitution reactions, enabling the synthesis of benzimidazoles and thiadiazoles .

- Comparative studies show that chloro-substituted derivatives exhibit higher reactivity than methyl or fluoro analogs due to stronger electron-withdrawing effects .

Biological and Industrial Applications: Dichloro-nitro acetamides are preferred in pesticide synthesis (e.g., pretilachlor, alachlor) due to their stability and electrophilic aromatic rings .

Structural Insights :

Biologische Aktivität

N-(4,5-Dichloro-2-nitrophenyl)acetamide, also known by its CAS number 5462-30-6, is a compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical sector. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance.

This compound is synthesized through a nitration process involving 3,4-dichloroacetanilide and nitric acid. The reaction typically yields high purity products, with yields exceeding 90% under optimized conditions . The chemical structure can be represented as follows:

1. Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. A study evaluated various nitro compounds and found that those with similar structures displayed potent activity against a range of bacterial strains. This suggests that this compound may also possess similar properties .

2. Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a critical target in the treatment of type 2 diabetes due to its role in insulin signaling. Compounds derived from the benzimidazole scaffold, which includes this compound as a potential intermediate, have been studied for their inhibitory effects on PTP1B. These studies suggest that modifications to the nitrophenyl group can enhance inhibitory potency, making it a candidate for further development as a therapeutic agent .

3. Toxicological Profile

The compound has been classified as harmful if swallowed and can cause skin irritation . Understanding its toxicological profile is essential for evaluating its safety in pharmaceutical applications.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several nitro compounds against Staphylococcus aureus and Escherichia coli. Among these, derivatives of this compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study: PTP1B Inhibition

In another study focusing on the design of PTP1B inhibitors, researchers synthesized a series of compounds based on the benzimidazole scaffold. Some derivatives exhibited Ki values in the low micromolar range, indicating significant inhibition potential. This highlights the relevance of this compound as a structural component in developing selective PTP1B inhibitors .

Q & A

Basic: What are the recommended synthetic routes for N-(4,5-Dichloro-2-nitrophenyl)acetamide, and how can reaction yields be optimized?

Methodological Answer:

A common synthesis involves reacting N-(4-chloro-2-nitrophenyl)methane sulfonamide with acetic anhydride under reflux conditions. Key steps include:

- Reagent Ratio: Use a 1:1 molar ratio of sulfonamide to acetic anhydride to minimize side reactions.

- Temperature Control: Maintain reflux at 110–120°C for 30 minutes to ensure complete acetylation .

- Workup: Quench the reaction with ice-water to precipitate the product, followed by recrystallization from ethanol to achieve >95% purity.

For yield optimization, consider stepwise monitoring via TLC or HPLC to isolate intermediates and reduce byproducts. Alternative acylating agents (e.g., acetyl chloride with a base) may improve efficiency in anhydrous conditions .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm the acetamide group (δ ~2.1 ppm for CH) and aromatic chlorine/nitro substituents (δ ~7.5–8.5 ppm for protons) .

- X-ray Crystallography: Resolve molecular packing and confirm the nitro group’s torsion angle relative to the benzene ring (e.g., O1–N1–C3–C2 = -16.7°), which impacts reactivity .

- Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion peak at m/z 265.01 (CHClNO) .

Basic: What are the critical physical properties (e.g., melting point, solubility) relevant to handling this compound?

Methodological Answer:

- Melting Point: 155–162°C (lit.), though impurities may lower this range. Purify via column chromatography (silica gel, ethyl acetate/hexane) for consistent results .

- Solubility: Sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Use sonication for 10–15 minutes to prepare stock solutions .

- Storage: Store in amber vials at 4°C under inert gas (N or Ar) to prevent photodegradation and hydrolysis .

Advanced: How do steric and electronic effects of the nitro and chloro substituents influence its reactivity in cross-coupling reactions?

Methodological Answer:

The nitro group acts as a strong electron-withdrawing meta-director, while chlorine exerts an ortho/para-directing effect. Together, they create a polarized aromatic system amenable to:

- Nucleophilic Aromatic Substitution: React with amines (e.g., piperidine) at the 4-position (para to Cl) under microwave irradiation (80°C, 2 hrs) .

- Catalytic Reductions: Use Pd/C (10 wt%) with H (1 atm) to reduce the nitro group to an amine, monitoring progress via FT-IR (loss of NO stretch at ~1520 cm) .

Mechanistic studies should compare Hammett substituent constants (σ for NO = +0.71; σ for Cl = +0.23) to predict regioselectivity .

Advanced: How can researchers resolve contradictions in reported crystal packing data for this compound?

Methodological Answer:

Discrepancies in intermolecular interactions (e.g., C–H···O vs. π-π stacking) arise from polymorphic variations. To address this:

- Polymorph Screening: Recrystallize from diverse solvents (e.g., acetonitrile, toluene) and analyze via PXRD to identify dominant packing motifs .

- Computational Modeling: Use DFT (B3LYP/6-311+G(d,p)) to simulate lattice energies and compare with experimental data. Focus on hydrogen-bonding networks (e.g., acetamide N–H···O=S interactions) .

- Validate Findings: Cross-reference with Cambridge Structural Database (CSD) entries for analogous chloro-nitrophenyl acetamides .

Advanced: What methodologies are recommended for assessing the environmental impact of this compound in laboratory waste streams?

Methodological Answer:

- Degradation Studies: Perform photolysis under UV light (254 nm) in aqueous solutions (pH 7.4) to track nitro group reduction and chloride release via ion chromatography .

- Ecotoxicology Screening: Use Daphnia magna acute toxicity assays (48-hr LC) and algal growth inhibition tests. Compare with EPA guidelines for acetamide derivatives .

- Waste Treatment: Adsorb residual compound using activated carbon (1 g/L, 24 hrs) or oxidize with Fenton’s reagent (Fe^{2+/HO) at pH 3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.